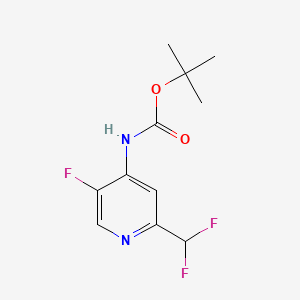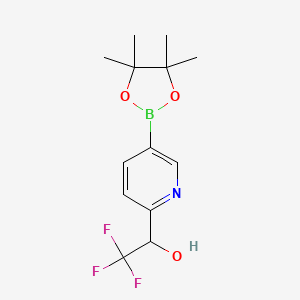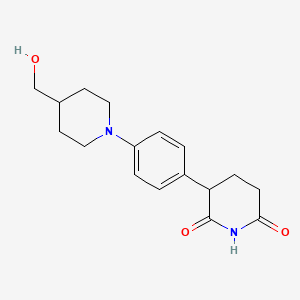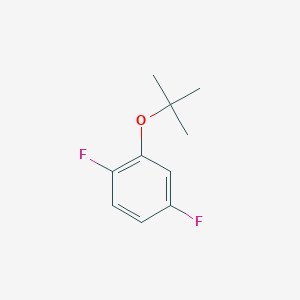
1-(1-Boc-3-azetidinyl)pyrazole-3-boronic Acid Pinacol Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Boc-3-azetidinyl)pyrazole-3-boronic Acid Pinacol Ester is a boronic acid derivative widely used in organic synthesis. This compound is particularly valuable due to its role in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Preparation Methods
The synthesis of 1-(1-Boc-3-azetidinyl)pyrazole-3-boronic Acid Pinacol Ester typically involves the reaction of 1-(1-Boc-3-azetidinyl)pyrazole with pinacol boronate. The reaction conditions often include the use of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(1-Boc-3-azetidinyl)pyrazole-3-boronic Acid Pinacol Ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic acid or a base.
Oxidation: The boronic ester can be oxidized to form the corresponding alcohol or ketone.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as hydrogen peroxide .
Scientific Research Applications
1-(1-Boc-3-azetidinyl)pyrazole-3-boronic Acid Pinacol Ester has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(1-Boc-3-azetidinyl)pyrazole-3-boronic Acid Pinacol Ester in Suzuki-Miyaura coupling involves the transmetalation of the boronic ester to the palladium catalyst, followed by reductive elimination to form the carbon-carbon bond . The molecular targets and pathways involved include the palladium catalyst and the organic halide or triflate used in the coupling reaction .
Comparison with Similar Compounds
1-(1-Boc-3-azetidinyl)pyrazole-3-boronic Acid Pinacol Ester can be compared with other boronic esters such as:
Phenylboronic Acid Pinacol Ester: Used in similar coupling reactions but with different reactivity and selectivity.
4-Pyrazoleboronic Acid Pinacol Ester: Another boronic ester used in organic synthesis with distinct properties and applications.
Properties
CAS No. |
1423162-07-5 |
|---|---|
Molecular Formula |
C17H28BN3O4 |
Molecular Weight |
349.2 g/mol |
IUPAC Name |
tert-butyl 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]azetidine-1-carboxylate |
InChI |
InChI=1S/C17H28BN3O4/c1-15(2,3)23-14(22)20-10-12(11-20)21-9-8-13(19-21)18-24-16(4,5)17(6,7)25-18/h8-9,12H,10-11H2,1-7H3 |
InChI Key |
LIAOEUXSQREPOS-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NN(C=C2)C3CN(C3)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![cis-4-[(3-Fluoro-3-methylazetidin-1-yl)methyl]cyclohexanamine](/img/structure/B13689558.png)










![3-Bromothieno[3,2-c]isothiazole](/img/structure/B13689611.png)


